3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide
Description
3-[3-(1H-Indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to an indole moiety at position 6 and a thiazole-containing amide side chain. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The indole group contributes aromatic stacking interactions, while the thiazol-2-yl amide enhances solubility and target binding specificity.
Properties
Molecular Formula |
C16H13N5O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H13N5O2S/c22-13(19-16-18-7-8-24-16)3-4-14-20-15(21-23-14)11-2-1-10-5-6-17-12(10)9-11/h1-2,5-9,17H,3-4H2,(H,18,19,22) |
InChI Key |
DPSXBXQZMPVBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The oxadiazole ring can be formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative . The final step involves the coupling of the indole and oxadiazole intermediates with a thiazole derivative under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Chemical Reactions Analysis
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, indole derivatives have been shown to inhibit the activity of enzymes like α-glucosidase, which plays a role in the regulation of blood glucose levels . The compound may also interact with receptors involved in cell signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
(a) TASP0415914
Structure : N-{5-[3-(3-Hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide
Key Differences :
- Replaces indole with a hydroxypiperidine group on the oxadiazole.
- Features a methyl-substituted thiazole at position 4 instead of position 2.
Pharmacological Profile : - Orally bioavailable PI3Kγ inhibitor (IC₅₀ = 3.2 nM) with anti-inflammatory properties .
- The hydroxypiperidine group enhances solubility and CNS penetration compared to the indole in the target compound.
(b) N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
Structure : Indole at position 3 linked via a methylene bridge to oxadiazole, with a sulfanyl-acetamide side chain.
Key Differences :
- Indole substitution at position 3 instead of 4.
- Sulfanyl linker instead of a propanamide chain.
Activity : Demonstrated antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), attributed to the sulfanyl group’s electronegativity .
CB2-Selective Oxadiazolyl-Propanamides
A series of N-aryl-oxadiazolyl-propionamides (e.g., compounds 6a–6e) were developed as cannabinoid receptor type 2 (CB2) agonists :
| Compound | Oxadiazole Substituent | Amide Substituent | CB2 Affinity (Ki, nM) |
|---|---|---|---|
| 6a | 2-Cyano-4-nitrophenyl | 9-Ethyl-9H-carbazol-3-yl | 12 ± 2 |
| 6b | 6-Fluoropyridin-3-yl | 9-Ethyl-9H-carbazol-3-yl | 18 ± 3 |
| 6c | 6-Bromopyridin-3-yl | 9-Ethyl-9H-carbazol-3-yl | 25 ± 4 |
| 6d | 2-Fluoro-4-nitrophenyl | 9-Ethyl-9H-carbazol-3-yl | 15 ± 2 |
| Target | 1H-Indol-6-yl | 1,3-Thiazol-2-yl | Not reported |
Key Insights :
- Electron-withdrawing groups (e.g., nitro, bromo) on the oxadiazole enhance CB2 binding affinity .
- The target compound’s indol-6-yl group may reduce CB2 selectivity compared to carbazole derivatives due to steric hindrance.
Functional Analogues with Indole-Oxadiazole Cores
(a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-Phenylpropanamides
Structure : Oxadiazole linked to thiazol-4-yl via a methylene bridge.
Key Differences :
- Thiazole substitution at position 4 instead of 2.
- Sulfanyl spacer instead of direct propanamide linkage.
Activity : Moderate anticonvulsant activity (ED₅₀ = 45 mg/kg in mice), suggesting positional isomerism (thiazol-2-yl vs. thiazol-4-yl) impacts target engagement .
Biological Activity
The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic molecule notable for its structural diversity, incorporating an indole moiety, an oxadiazole ring, and a thiazole substituent. This unique arrangement suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and drug development.
This compound has a molecular formula of and a molecular weight of approximately 347.4 g/mol. The presence of multiple heterocycles contributes to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing indole and oxadiazole structures exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the potential of this compound as an anticancer agent. For instance, analogs with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HCT116 (human colorectal carcinoma), A549 (human lung adenocarcinoma), and A375 (human melanoma) with IC50 values ranging from 6.43 to 9.62 μM .
- Antimicrobial Properties : Compounds with indole and thiazole groups have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of oxadiazole enhances these properties, making it a candidate for further antibacterial studies .
Anticancer Mechanism
Molecular docking studies suggest that the indole moiety can form hydrogen bonds with critical residues in target proteins, enhancing its inhibitory activity against specific enzymes involved in cancer pathways. For example, the compound demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation .
Apoptosis Induction
Further investigations revealed that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis. In HCT116 cells, compound derivatives enhanced apoptosis rates significantly compared to standard treatments like erlotinib .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to highlight the unique features of this compound against structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin | Contains thioxothiazolidin ring | Broad-spectrum antimicrobial activity |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide | Similar thiadiazole moiety | Potential anti-inflammatory properties |
| 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides | Various substitutions on propanamide | Enhanced binding affinity to specific targets |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticancer Efficacy : A study on new indole-based oxadiazoles showed that compounds with similar structures exhibited IC50 values lower than standard chemotherapy agents across multiple cancer cell lines .
- Antimicrobial Activity : Research into indole derivatives demonstrated effective inhibition against Mycobacterium tuberculosis at concentrations as low as 10 μg/mL over extended periods .
Q & A
Q. How to design a study linking this compound’s electronic properties to membrane permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
